molecular formula C40H66O B3044308 3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol CAS No. 5905-42-0

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol

Cat. No.: B3044308
CAS No.: 5905-42-0
M. Wt: 562.9 g/mol
InChI Key: BZORESSIXXHLNB-UHFFFAOYSA-N
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Description

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol is a long-chain polyunsaturated alcohol This compound is characterized by its multiple double bonds and methyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with simpler organic compounds that contain the necessary carbon skeleton.

    Chain Elongation: The carbon chain is elongated through a series of reactions, such as aldol condensations and Wittig reactions.

    Introduction of Double Bonds: The double bonds are introduced using methods like dehydrohalogenation or selective hydrogenation.

    Methylation: Methyl groups are added through alkylation reactions.

    Final Functionalization: The hydroxyl group is introduced at the terminal position through oxidation or hydrolysis reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Using catalysts to facilitate the addition of double bonds and methyl groups.

    Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and high yields.

    Purification: Utilizing techniques such as distillation and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated alcohols.

    Biology: Investigated for its potential role in biological membranes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways: Modulating signaling pathways related to inflammation and oxidative stress.

    Effects: Exhibiting antioxidant properties by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl: A similar compound with slight variations in the position of double bonds or methyl groups.

    2,6,10,14,18,22,26,30-Octamethyldotriaconta-3,7,11,15,19,23,27,31-octaen-1-ol: Another variant with different double bond positions.

Uniqueness

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol is a complex organic compound with notable biological activities. This article explores its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its extensive carbon chain and multiple double bonds. Its molecular formula is C46H70OC_{46}H_{70}O, and it has a molecular weight of approximately 670.08 g/mol. The structure features a long aliphatic chain which is typical for many bioactive lipids.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC46H70O
Molecular Weight670.08 g/mol
Boiling Point757.7 °C
Density0.959 g/cm³
Refractive Index1.533

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. It is believed to modulate membrane fluidity and permeability due to its lipid nature. This characteristic can influence various cellular processes such as signal transduction and receptor binding.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound may reduce inflammation through modulation of inflammatory pathways.
  • Neuroprotective Properties: Some findings suggest that it may protect neuronal cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy: A study conducted on derivatives of octamethyldotriaconta demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Research: Another investigation highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro . This suggests a mechanism through which it may exert anti-inflammatory effects.
  • Neuroprotection: In a model of neurodegeneration induced by oxidative stress in neuronal cell lines, octamethyldotriaconta was shown to enhance cell viability and reduce markers of apoptosis .

Properties

IUPAC Name

3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-41/h17,19,21,23,25,27,29,31,41H,10-16,18,20,22,24,26,28,30,32H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORESSIXXHLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274281
Record name 3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5905-42-0
Record name 3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol
Reactant of Route 2
3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol
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Reactant of Route 4
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Reactant of Route 5
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3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol
Reactant of Route 6
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3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol

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